molecular formula C26H26N2O5S B11287430 N-(3,4-dimethoxyphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

N-(3,4-dimethoxyphenyl)-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)acetamide

Cat. No.: B11287430
M. Wt: 478.6 g/mol
InChI Key: PBCZKIGVBNNBGI-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is a complex organic compound that features a combination of methoxyphenyl, methylphenyl, methanesulfonyl, and indole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation, where the indole derivative reacts with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step involves the coupling of the 3,4-dimethoxyphenyl group to the indole derivative, which can be achieved through a palladium-catalyzed cross-coupling reaction.

    Final Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the sulfonyl group, converting them to amines or thiols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and thiols.

    Substitution: Nitro, halo, and sulfonyl derivatives.

Scientific Research Applications

N-(3,4-Dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological and inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

    Biological Research: It is used in studies investigating the interactions of complex organic molecules with biological systems, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity. For example, it could inhibit enzymes involved in inflammatory pathways or bind to receptors in the nervous system.

    Pathways Involved: The pathways affected by this compound include signal transduction pathways related to inflammation and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Dimethoxyphenyl)-4-methylbenzamide
  • (3,4-Dimethoxyphenyl)(4-methylphenyl)methanaminium
  • (3,4-Dimethoxyphenyl)(4-morpholinyl)acetonitrile

Uniqueness

N-(3,4-Dimethoxyphenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both methoxy and sulfonyl groups, along with the indole core, makes it distinct from other similar compounds, providing a unique profile of interactions and applications.

Properties

Molecular Formula

C26H26N2O5S

Molecular Weight

478.6 g/mol

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]acetamide

InChI

InChI=1S/C26H26N2O5S/c1-18-8-10-19(11-9-18)17-34(30,31)25-15-28(22-7-5-4-6-21(22)25)16-26(29)27-20-12-13-23(32-2)24(14-20)33-3/h4-15H,16-17H2,1-3H3,(H,27,29)

InChI Key

PBCZKIGVBNNBGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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